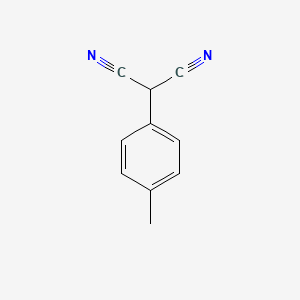
(4-Methylphenyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-Methylphenyl)malononitrile is an organic compound characterized by the presence of a phenyl ring substituted with a methyl group at the para position and two cyano groups attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (p-methylphenyl)malononitrile typically involves the reaction of p-methylbenzyl chloride with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the malononitrile anion attacks the benzyl chloride, resulting in the formation of (p-methylphenyl)malononitrile .
Industrial Production Methods: Industrial production of (p-methylphenyl)malononitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (p-Methylphenyl)malononitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with electron-deficient alkenes or alkynes, resulting in the formation of heterocyclic compounds.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, forming substituted pyran or pyridine derivatives.
Common Reagents and Conditions:
Major Products Formed:
Cyclopentene Derivatives: Formed via cycloaddition reactions with dialkyl but-2-ynedioates.
Pyran Derivatives: Formed via condensation reactions with aldehydes.
Scientific Research Applications
(p-Methylphenyl)malononitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (p-methylphenyl)malononitrile and its derivatives often involves the activation of aldehydes via Knoevenagel condensation. This activation facilitates subsequent reactions, such as cycloaddition or condensation, leading to the formation of various bioactive compounds . The molecular targets and pathways involved in these reactions include cholinesterase inhibition and interactions with electron-deficient alkenes or alkynes .
Comparison with Similar Compounds
Phenacylmalononitrile: Contains a phenyl ring with a carbonyl group and two cyano groups.
Malononitrile Dimer:
Uniqueness: (p-Methylphenyl)malononitrile is unique due to the presence of the methyl group at the para position, which influences its reactivity and the types of products formed in its reactions.
Properties
CAS No. |
33534-88-2 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(4-methylphenyl)propanedinitrile |
InChI |
InChI=1S/C10H8N2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,10H,1H3 |
InChI Key |
MKESKUKRRHRYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)


![3-Chlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14679271.png)



![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)






